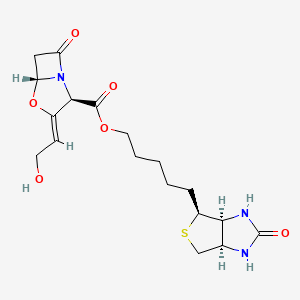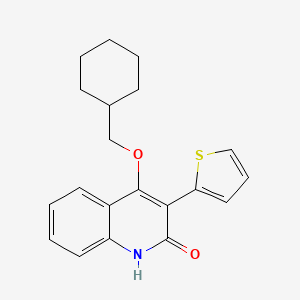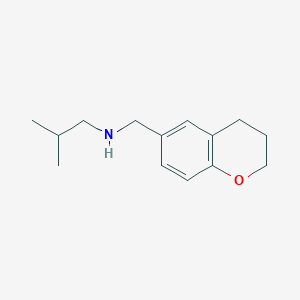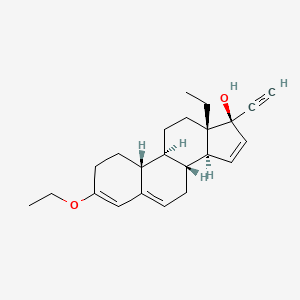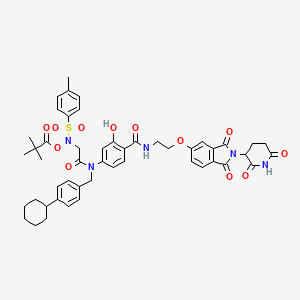
3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide is a derivative of Pomalidomide, an immunomodulatory antineoplastic agent used in the treatment of multiple myeloma. This compound is known for its complex structure and significant potential in various scientific research fields.
準備方法
The synthesis of 3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide involves multiple steps, starting with the preparation of the core thalidomide structure. The synthetic route typically includes:
Formation of the Thalidomide Core: This involves the reaction of phthalic anhydride with glutamic acid to form the isoindolinone structure.
Introduction of the Aminoethoxy Group: The aminoethoxy group is introduced through a nucleophilic substitution reaction, where an appropriate ethoxyamine derivative reacts with the thalidomide core.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the aminoethoxy-thalidomide intermediate with an appropriate carboxylic acid derivative under coupling conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.
化学反応の分析
3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
科学的研究の応用
3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods and the study of its chemical properties.
Biology: In biological research, this compound is used to study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in the treatment of various cancers, particularly multiple myeloma, due to its immunomodulatory properties.
Industry: The compound is used in the development of new pharmaceuticals and as a precursor in the synthesis of other bioactive molecules.
作用機序
The mechanism of action of 3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide involves its interaction with molecular targets such as cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). The binding of the compound to CRBN induces the recruitment of specific substrates, leading to their ubiquitination and subsequent degradation. This process modulates various cellular pathways, including those involved in immune response and cell proliferation .
類似化合物との比較
3-(2-Aminoethoxy) Thalidomide SF-1-088 Amide is unique compared to other similar compounds due to its specific structural modifications and enhanced biological activity. Similar compounds include:
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Lenalidomide: Another thalidomide derivative with distinct immunomodulatory effects.
The uniqueness of this compound lies in its specific aminoethoxy modification, which enhances its binding affinity to CRBN and its overall biological activity.
特性
分子式 |
C49H53N5O12S |
|---|---|
分子量 |
936.0 g/mol |
IUPAC名 |
[[2-[N-[(4-cyclohexylphenyl)methyl]-4-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethylcarbamoyl]-3-hydroxyanilino]-2-oxoethyl]-(4-methylphenyl)sulfonylamino] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C49H53N5O12S/c1-30-10-18-36(19-11-30)67(63,64)53(66-48(62)49(2,3)4)29-43(57)52(28-31-12-14-33(15-13-31)32-8-6-5-7-9-32)34-16-20-38(41(55)26-34)44(58)50-24-25-65-35-17-21-37-39(27-35)47(61)54(46(37)60)40-22-23-42(56)51-45(40)59/h10-21,26-27,32,40,55H,5-9,22-25,28-29H2,1-4H3,(H,50,58)(H,51,56,59) |
InChIキー |
KCLDKZDBJUDDSS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N(CC2=CC=C(C=C2)C3CCCCC3)C4=CC(=C(C=C4)C(=O)NCCOC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)O)OC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


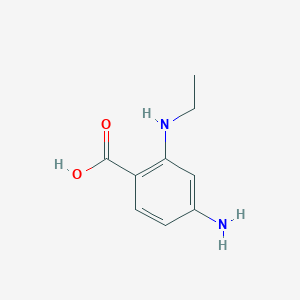
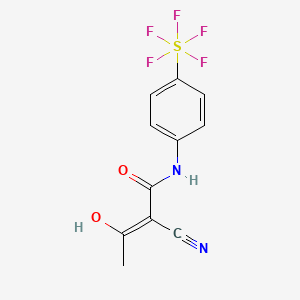
![1,4-Bis[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2,2-diphenyl-1-butanone Hydrochloride](/img/structure/B13859437.png)

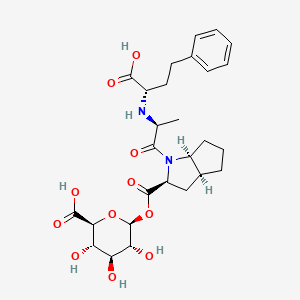


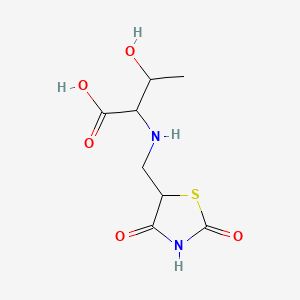
![Tert-butyl 3-[[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]amino]piperidine-1-carboxylate](/img/structure/B13859466.png)

